KRAS G12C inhibitor 48

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

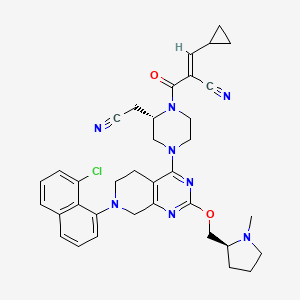

KRAS G12C inhibitor 48 is a covalent small-molecule inhibitor targeting the oncogenic KRAS G12C mutation, which substitutes glycine with cysteine at codon 12. This mutation creates a nucleophilic cysteine residue that enables selective covalent modification by inhibitors, trapping KRAS in its inactive GDP-bound state and blocking downstream signaling pathways such as RAF-MEK-ERK and PI3K-AKT . Preclinical studies highlight its irreversible binding mechanism, which disrupts nucleotide exchange (GDP to GTP) and prevents KRAS reactivation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 48 typically involves a series of organic reactions to construct the desired molecular framework. One common synthetic route includes the following steps :

Formation of the core structure: The core structure of this compound is often synthesized through a series of nucleophilic substitution reactions (SNAr) involving chiral building blocks.

Introduction of functional groups: Various functional groups are introduced to the core structure through reactions such as palladium-catalyzed coupling and oxidation.

Final assembly:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring high yield and purity. This typically includes optimizing reaction conditions, using robust catalysts, and employing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

KRAS G12C inhibitor 48 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce specific functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Substitution: Nucleophilic substitution reactions are commonly employed to introduce various substituents.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Palladium catalysts: Used in coupling reactions to form carbon-carbon bonds.

Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for introducing oxygen-containing functional groups.

Reducing agents: Such as sodium borohydride for reducing specific functional groups.

Major Products Formed

The major products formed from these reactions include intermediates with specific functional groups that contribute to the final pharmacological properties of this compound .

Scientific Research Applications

KRAS G12C inhibitor 48 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity and binding properties of KRAS inhibitors.

Biology: Employed in cell-based assays to investigate the effects of KRAS inhibition on cellular signaling pathways.

Mechanism of Action

KRAS G12C inhibitor 48 exerts its effects by covalently binding to the cysteine residue at the 12th position of the KRAS protein. This binding locks the protein in an inactive state, preventing it from transmitting growth signals to downstream pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways . By inhibiting these pathways, this compound effectively halts cancer cell proliferation and induces apoptosis .

Comparison with Similar Compounds

Structural and Mechanistic Features

KRAS G12C inhibitors share a core acrylamide warhead that covalently targets the mutant cysteine. However, differences in scaffold design influence potency, selectivity, and pharmacokinetics:

- Sotorasib (AMG510): The first FDA-approved KRAS G12C inhibitor, with a pyrido[2,3-d]pyrimidine backbone.

- Adagrasib (MRTX849) : Features a tetrahydropyridopyrimidine scaffold, offering a 1,000-fold selectivity advantage over sotorasib and prolonged target engagement due to a longer half-life (~23 hours) .

- GDC-6036 (Divarasib) : A Roche-developed inhibitor with a quinazoline scaffold, achieving a 66% objective response rate (ORR) in NSCLC when combined with cetuximab .

Table 1: Key Parameters of KRAS G12C Inhibitors

Efficacy and Resistance Profiles

Monotherapy Efficacy

- In NSCLC, sotorasib and adagrasib show comparable ORRs (37% vs. 43%) but divergent progression-free survival (PFS: 6.8 vs. 6.5 months) .

- Inhibitor 48 demonstrates robust antitumor activity in xenograft models, reducing tumor volume by >70% in KRAS G12C-driven cancers .

Resistance Mechanisms

- On-target mutations : Amplification of KRAS G12C alleles drives resistance to inhibitor 48 and adagrasib, but resistance diminishes upon drug withdrawal .

- Off-target adaptations : Reactivation of MAPK signaling via wild-type RAS isoforms (e.g., HRAS, NRAS) is a common resistance mechanism. Combination with SOS1 or SHP2 inhibitors (e.g., LUNA18) restores sensitivity .

Combination Strategies

- EGFR co-inhibition: In CRC, combining KRAS G12C inhibitors with EGFR blockers (e.g., cetuximab) improves ORR from 7% (monotherapy) to 46% .

- Immunotherapy: Preclinical synergy with PD-1 inhibitors enhances tumor-infiltrating lymphocyte activity .

- SHP2 inhibition : The combination of glecirasib (KRAS inhibitor) and JAB-3312 (SHP2 inhibitor) achieves a 100% disease control rate in NSCLC .

Biological Activity

The KRAS G12C mutation is a prevalent driver in various cancers, particularly non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). The development of inhibitors targeting this mutation, such as KRAS G12C inhibitor 48, has opened new avenues for targeted therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and challenges related to resistance.

KRAS proteins are small GTPases that play a critical role in cell signaling pathways that regulate cell growth and survival. The G12C mutation results in a cysteine substitution at position 12, which alters the protein's nucleotide binding properties. Inhibitors like this compound selectively bind to the GDP-bound form of the mutant KRAS protein, stabilizing it and preventing its activation by guanine nucleotide exchange factors (GEFs) such as SOS1. This inhibition disrupts downstream signaling pathways, including the RAS-RAF-MEK-ERK cascade, leading to reduced cell proliferation and survival in KRAS G12C-mutant tumors .

Efficacy in Preclinical Models

In preclinical studies, this compound demonstrated significant antitumor activity across various cancer models. For instance, in a study involving patient-derived xenograft (PDX) models of KRAS G12C-positive tumors, the inhibitor resulted in tumor regression in approximately 65% of cases . The pharmacodynamics of the inhibitor were assessed using mass spectrometry to quantify the modification of KRAS G12C. Results indicated that the inhibitor effectively modified the target protein at concentrations as low as 2 nmol/L .

Table 1: Efficacy of this compound in Preclinical Models

| Model Type | Tumor Type | Response Rate | Notes |

|---|---|---|---|

| PDX Models | NSCLC | 65% | Significant tumor regression observed. |

| Cell Line Models | Colorectal Cancer | Variable | IC50 values varied by over 100-fold. |

| Combination Therapy | CRC with EGFR Inhibitor | Promising | Enhanced efficacy noted with combinations. |

Clinical Trials and Case Studies

Clinical trials have begun to evaluate the safety and efficacy of this compound in patients with advanced solid tumors. For instance, a phase 1b/2 trial combining this inhibitor with SHP2 inhibitors showed promising results, with an objective response rate (ORR) of approximately 33.3% among patients with NSCLC . A notable case involved a 73-year-old female patient who achieved a partial response after failing multiple lines of therapy, highlighting the potential for durable responses even after prior treatments .

Table 2: Clinical Outcomes from Trials Involving this compound

| Patient Demographics | Treatment Regimen | ORR (%) | PFS (Months) |

|---|---|---|---|

| NSCLC | Monotherapy | 33.3 | Not reported |

| CRC | Combination with SHP2 | 51.6 | 9 |

Resistance Mechanisms

Despite initial successes, resistance to KRAS G12C inhibitors remains a significant challenge. Studies have identified several mechanisms contributing to adaptive resistance:

- Feedback Activation : Wild-type RAS can be activated through various receptor tyrosine kinases (RTKs), leading to reactivation of downstream signaling pathways even in the presence of inhibitors .

- Co-mutations : The presence of additional mutations, such as those in PIK3CA or TP53, can alter therapeutic responses and contribute to resistance .

- Combination Therapies : To combat these resistance mechanisms, combination therapies targeting multiple pathways are being explored. For example, combining KRAS G12C inhibitors with EGFR or MEK inhibitors has shown enhanced efficacy in preclinical models .

Future Directions

The ongoing research into KRAS G12C inhibitors like compound 48 emphasizes the need for combination strategies to overcome resistance and improve patient outcomes. Future trials will likely focus on:

- Optimizing Combination Therapies : Identifying effective combinations that target both KRAS and feedback activation pathways.

- Biomarker Development : Establishing biomarkers to predict responses to therapy and monitor resistance mechanisms.

- Expanding Indications : Investigating the efficacy of KRAS G12C inhibitors in other tumor types beyond NSCLC and CRC.

Q & A

Basic Research Questions

Q. What experimental parameters should be optimized when testing KRAS G12C inhibitor 48 in vitro?

- Methodological Guidance :

- Cell Line Selection : Prioritize cell lines with confirmed KRAS G12C mutations (e.g., H358, H23, A549) and validate mutation status via sequencing. Note that IC50 values vary significantly across lines (0.796 µM in H358 vs. 16.14 µM in A549), likely due to differences in co-mutations or pathway dependencies .

- Dose Range : Use a 0–50 µM range for initial proliferation assays, with extended incubation times (72+ hours) to account for delayed target engagement.

- Control Conditions : Include parental KRAS wild-type cells to assess off-target effects.

Q. How should researchers interpret discrepancies between in vitro and in vivo efficacy data for KRAS G12C inhibitors?

- Methodological Guidance :

- Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis : Measure drug exposure levels in plasma/tumor tissue to ensure target engagement. For example, this compound requires sustained exposure to maintain inhibition due to rapid nucleotide cycling of KRAS(G12C) .

- Tumor Microenvironment Considerations : In vivo models may exhibit stromal interactions or immune modulation not captured in vitro. Use patient-derived xenografts (PDXs) to better mimic human disease .

Advanced Research Questions

Q. What mechanisms underlie adaptive resistance to KRAS G12C inhibitors, and how can they be experimentally modeled?

- Methodological Guidance :

- Pathway Reactivation : Monitor MAPK/ERK and PI3K-AKT signaling via phospho-protein assays at multiple timepoints. For example, ERK reactivation occurs 24–72 hours post-treatment due to wild-type RAS activation .

- Combination Strategies : Co-treat with PI3K inhibitors (e.g., GDC-0941) or EGFR blockers (e.g., cetuximab) to overcome resistance. In PDAC models, PI3K inhibition synergized with KRAS G12C inhibitors to suppress tumor growth .

Q. How can researchers reconcile contradictory data on KRAS G12C inhibitor efficacy across tumor types (e.g., NSCLC vs. CRC)?

- Methodological Guidance :

- Co-Mutation Analysis : Evaluate STK11, KEAP1, or EGFR status, as these modulate KRAS dependency. For instance, CRC often requires EGFR co-inhibition to enhance KRAS G12C inhibitor activity .

- Nucleotide Cycling Assays : Use mass spectrometry to quantify GDP/GTP-bound KRAS ratios. KRAS(G12C) retains partial GTPase activity, enabling dynamic cycling that influences inhibitor sensitivity .

Q. What methodologies are recommended for assessing the impact of KRAS G12C inhibitors on immune modulation in syngeneic models?

- Methodological Guidance :

- Immune Profiling : Perform flow cytometry for tumor-infiltrating lymphocytes (TILs) and cytokine profiling post-treatment. Clinical data suggest KRAS G12C-mutant tumors exhibit higher PD-L1 expression, which may correlate with checkpoint inhibitor synergy .

- CNS Penetration Studies : For inhibitors with CNS activity (e.g., D3S-001), use orthotopic brain metastasis models and quantify drug levels in cerebrospinal fluid .

Data Analysis & Translational Questions

Q. How should researchers validate target engagement and downstream signaling inhibition in preclinical models?

- Methodological Guidance :

- Covalent Binding Assays : Use biotinylated probes or intact protein mass spectrometry to confirm covalent modification of KRAS(G12C) at Cys-12 .

- Transcriptomic Profiling : Apply RNA-seq to identify pathway rebound signatures (e.g., FOS/JUN upregulation) indicative of adaptive resistance .

Q. What statistical approaches are optimal for analyzing heterogeneous responses in KRAS G12C-mutant cohorts?

- Methodological Guidance :

Properties

Molecular Formula |

C36H39ClN8O2 |

|---|---|

Molecular Weight |

651.2 g/mol |

IUPAC Name |

(E)-2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carbonyl]-3-cyclopropylprop-2-enenitrile |

InChI |

InChI=1S/C36H39ClN8O2/c1-42-15-4-7-28(42)23-47-36-40-31-22-43(32-9-3-6-25-5-2-8-30(37)33(25)32)16-13-29(31)34(41-36)44-17-18-45(27(21-44)12-14-38)35(46)26(20-39)19-24-10-11-24/h2-3,5-6,8-9,19,24,27-28H,4,7,10-13,15-18,21-23H2,1H3/b26-19+/t27-,28-/m0/s1 |

InChI Key |

CROGWWKTKKFIJR-YUWSGBISSA-N |

Isomeric SMILES |

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)/C(=C/C7CC7)/C#N |

Canonical SMILES |

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=CC7CC7)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.